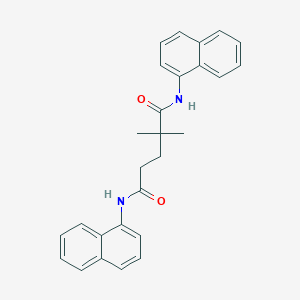

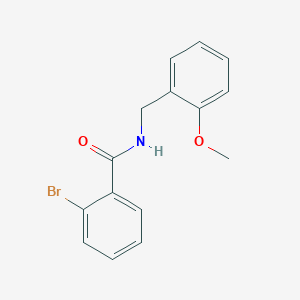

2,2-dimethyl-N,N'-di-1-naphthylpentanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthyl-containing compounds are significant in the field of organic chemistry due to their diverse applications and unique chemical properties. The compound , "2,2-dimethyl-N,N'-di-1-naphthylpentanediamide," likely shares characteristics with other naphthyl derivatives, such as aromaticity, reactivity, and potential for various chemical transformations.

Synthesis Analysis

The synthesis of naphthyl-containing compounds often involves nucleophilic substitution reactions, as well as the addition of amines to specific precursors. For example, N,N-Dimethyl-1-naphthylamine can react with trifluoroacetic anhydride to yield specific amides under mild conditions, showing the versatility in synthesizing naphthyl-amide derivatives (Hojo, Masuda, & Okada, 1987).

Molecular Structure Analysis

The structure of naphthyl-based compounds is significantly influenced by the orientation and substitution pattern of functional groups on the naphthalene ring system. Studies on similar compounds, such as tetrakis(dimethylamino)naphthalenes, reveal that the basicity and reactivity can vary greatly depending on the substituents' positions, highlighting the importance of molecular structure in determining the chemical properties of naphthyl derivatives (Staab, Kirsch, Barth, Krieger, & Neugebauer, 2000).

Chemical Reactions and Properties

Naphthyl-containing compounds participate in various chemical reactions, including aromatic nucleophilic substitutions and additions, showcasing their reactivity. For instance, organochalcogen compounds derived from 1-(N,N-dimethylamino)naphthalene exhibit diverse reactivity, such as insertion reactions and oxidative workups, leading to a range of organoselenium compounds (Panda, Mugesh, Singh, & Butcher, 1999).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of naphthyl derivatives can be significantly influenced by the nature and position of substituents. Research on the crystal structures of related compounds provides insights into the potential physical characteristics of "2,2-dimethyl-N,N'-di-1-naphthylpentanediamide" (Jastrzebski, Schaaf, Boersma, Koten, Wit, Wang, Heijdenrijk, & Stam, 1991).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles/nucleophiles, and stability, are critical in understanding the behavior of naphthyl-containing compounds. Studies demonstrate the influence of structural elements on the basicity and stability of naphthyl-based "proton sponges" and their derivatives, highlighting the complex interplay between structure and chemical properties (Pozharskii, Degtyarev, Ryabtsova, Ozeryanskii, Kletskii, Starikova, Sobczyk, & Filarowski, 2007).

Scientific Research Applications

Alzheimer's Disease Research

A derivative of 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide, specifically [18F]FDDNP, was utilized in Alzheimer's disease research for the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique facilitated the diagnostic assessment of Alzheimer's disease and assisted in monitoring responses to experimental treatments, showing significant differences in probe accumulation between patients with Alzheimer's and control subjects, correlated with memory performance scores (Shoghi-Jadid et al., 2002).

Organic Synthesis and Chemical Transformations

Studies on the chemistry of related compounds provide insights into synthetic methodologies and transformations useful in drug development and material science. For instance, research into thietan-2-ones chemistry, related to the structural motifs of 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide, has been conducted to explore novel synthetic routes and mechanisms, illustrating the compound's significance in developing new chemical entities (Al-Zaidi, Crilley, & Stoodley, 1983).

Medicinal Chemistry and Drug Discovery

The compound's framework serves as a foundation for designing new chemotherapeutic agents, as exemplified by the discovery and development of natural product-derived compounds. This approach combines chemistry and biology to discover and design new drugs based on plant-derived compound leads, showcasing the role of 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide related structures in medicinal chemistry and drug discovery processes (Lee, 2010).

Molecular Imaging

In the realm of molecular imaging, compounds akin to 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide have been explored for their potential in imaging applications, such as the synthesis of [18F]NST732 for positron emission tomography (PET) studies. This research underscores the compound's utility in developing imaging agents for tracking physiological and pathological processes in vivo, offering a window into the cellular mechanisms at play in various diseases (Basuli et al., 2012).

Fluorescence Imaging

The development of a 2-(N,N-Dimethylamino)naphthalene-based probe for selective zinc ion imaging in HeLa cells and Arabidopsis highlights the application of 2,2-dimethyl-N,N'-di-1-naphthylpentanediamide derivatives in fluorescence imaging. This specificity and sensitivity toward zinc ions demonstrate the compound's potential in bioimaging and understanding metal ion homeostasis in biological systems (Ji Ha Lee et al., 2015).

Future Directions

properties

IUPAC Name |

2,2-dimethyl-N,N'-dinaphthalen-1-ylpentanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-27(2,26(31)29-24-16-8-12-20-10-4-6-14-22(20)24)18-17-25(30)28-23-15-7-11-19-9-3-5-13-21(19)23/h3-16H,17-18H2,1-2H3,(H,28,30)(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKJHEZTBSKTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)

![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)

![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)